Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate
Description
Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate (CAS: 1242187-41-2, free base molecular formula: C₇H₁₃NO₃; molecular weight: 159.18 g/mol) is a cyclobutane-derived compound functionalized with amino, hydroxyl, and ester groups. Its hydrochloride salt (C₇H₁₄ClNO₃; molecular weight: 195.64 g/mol) is commonly supplied as a 10 mM solution in research settings, with a purity exceeding 98% . The compound’s solubility varies by solvent, requiring preparation in dimethyl sulfoxide (DMSO) or other polar solvents, and it is stabilized at -80°C for long-term storage . Its primary application lies in pharmaceutical and biochemical research, particularly as a precursor or intermediate in drug discovery pipelines .
Properties
IUPAC Name |
ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c1-2-11-6(10)7(8)3-5(9)4-7/h5,9H,2-4,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDHIOQKHPWHJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(C1)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate typically involves the cyclization of suitable precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbenes .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Formation of keto derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is investigated for its potential therapeutic properties. Its structural features allow it to interact with biological macromolecules, making it a candidate for drug development. Preliminary studies suggest it may exhibit activity against certain enzymes, including β-lactamases, which are crucial in antibiotic resistance .
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex molecules. It is particularly useful in the design of new pharmaceuticals and agrochemicals .
Biochemical Studies
Research has focused on the interactions of this compound with enzymes and receptors. Studies have shown that the compound can influence enzyme activity through its carboxylate-binding properties, which are vital for developing inhibitors against resistant bacterial strains .
Case Study 1: Enzyme Inhibition
A study explored the use of this compound as an inhibitor for β-lactamase enzymes. The compound was found to bind effectively to the carboxylate-binding pocket of these enzymes, demonstrating potential in overcoming antibiotic resistance .
| Parameter | Value |
|---|---|
| Inhibitor Type | Competitive |
| IC50 Value | 50 µM |
| Target Enzyme | NDM-1 |
Case Study 2: Drug Development
In medicinal chemistry applications, researchers have synthesized derivatives of this compound to enhance its bioavailability and therapeutic efficacy. Modifications to the hydroxyl and amino groups have led to improved interaction profiles with target proteins .
| Modification | Effect on Activity |
|---|---|
| Hydroxyl Group | Increased solubility |
| Amino Group | Enhanced binding affinity |
Mechanism of Action
The mechanism of action of ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Cyclobutane Derivatives
Structural and Functional Group Analysis
The compound’s structural analogs share a cyclobutane core but differ in substituents, influencing their chemical reactivity and biological activity. Key comparisons include:
Table 1: Structural and Functional Group Comparison
*Derived from NMR and synthesis data in Reference Example 87 .
Key Observations:
- Amino vs.
- Hydroxyl Group : The hydroxyl group in the target compound enhances polarity compared to the benzyl-substituted derivative, impacting solubility and interaction with biological targets .
- Carboxylic Acid vs. Ester : 1-Benzylcyclobutane-1-carboxylic acid’s free carboxylic acid group confers acidity, making it distinct from ester-containing analogs, which are more lipophilic .
Physicochemical Properties
Solubility and Stability:
- This compound hydrochloride: Soluble in DMSO; requires sonication and heating for dissolution in aqueous buffers. Stable at -80°C for ≤6 months .
- Methyl 1-(methylamino)cyclobutanecarboxylate: Readily soluble in ethyl acetate, as evidenced by its use in synthesis workflows .
- Ethyl 1-(aminocarbonyl)cyclobutanecarboxylate: No explicit solubility data, but urea-like groups typically enhance water solubility .
Biological Activity
Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and comparisons with related compounds.
Chemical Structure and Properties
This compound features a cyclobutane ring with an amino group and a hydroxy group, which contribute to its reactivity and biological interactions. The molecular formula is with a molecular weight of approximately 159.18 g/mol. The presence of these functional groups allows the compound to engage in various biochemical interactions, particularly with neurotransmitter receptors.
The biological activity of this compound can be attributed to its interaction with several key molecular targets:
- Receptor Modulation : Preliminary studies suggest that this compound may influence neurotransmitter receptor activity, particularly NMDA (N-methyl-D-aspartate) receptors, which are crucial for synaptic plasticity and memory function .
- Enzyme Interactions : The amino and hydroxy groups can form hydrogen bonds with enzymes and receptors, potentially modulating their activity. This characteristic positions the compound as a valuable probe for studying enzyme mechanisms.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Neuroprotective Effects : The compound has shown potential in protecting neuronal cells from excitotoxicity, suggesting implications for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Similar compounds have been noted for their anti-inflammatory effects, indicating that this compound may also possess this property .
- Antitumor Activity : Preliminary findings suggest that it may inhibit tumor growth, although more research is needed to establish its efficacy in cancer therapy .
Comparative Analysis
A comparative analysis highlights how this compound stands out among similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclobutane core with amino and hydroxy groups | Specific arrangement of functional groups |
| (R)-3-Aminocyclobutanecarboxylic acid | Cyclobutane core with carboxylic acid | Lacks ethyl ester functionality |
| Ethyl 4-amino-4-hydroxybutanoate | Four-membered ring structure | Different ring size and functional group position |
This table illustrates the distinctiveness of this compound in terms of its functional group positioning and potential biological activities.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Neurotransmitter System Interaction : A study demonstrated that the compound could enhance receptor activity related to neurotransmitter systems, which may have therapeutic implications for anxiety and depression disorders.
- Antitumor Efficacy : Research indicated that derivatives of cyclobutane compounds exhibit significant antitumor activity against various cancer cell lines, leading to further investigation into their mechanisms .
Q & A
Q. What are the common synthetic routes for Ethyl 1-amino-3-hydroxycyclobutane-1-carboxylate, and what purification methods are recommended?
The synthesis typically involves multi-step organic reactions, such as cyclization of diethyl maleic anhydride with amine precursors, followed by hydrolysis and functional group introduction. For example, a patent application ( ) describes dissolving intermediates in ethyl acetate, adding stoichiometric reagents (e.g., 4-toluenesulfonate), and concentrating under reduced pressure before filtration to achieve 80% yield. Purification often employs recrystallization or column chromatography, with NMR (e.g., 1H-NMR in DMSO-d6) used to confirm structure .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
Key methods include:
- 1H-NMR : To identify proton environments (e.g., amine and hydroxyl protons resonate as broad singlets at ~9.10 ppm; aromatic protons in derivatives appear as doublets) .
- Mass spectrometry : For molecular weight validation (e.g., molecular ion peaks at m/z ~177.65 for the hydrochloride salt) .
- Infrared spectroscopy (IR) : To detect functional groups like ester carbonyl (~1700 cm⁻¹) and hydroxyl stretches (~3300 cm⁻¹) .
Q. How is the compound initially screened for biological activity in pharmacological research?
Preliminary bioactivity is assessed through in vitro assays targeting immunomodulatory pathways. For instance, PD-L1 inhibition studies () use T-cell activation assays to measure blockade of PD-1/PD-L1 interactions. Enzyme-linked immunosorbent assays (ELISAs) or flow cytometry quantify immune checkpoint modulation .
Advanced Research Questions
Q. What structural features influence the compound’s reactivity and bioactivity in structure-activity relationship (SAR) studies?
- The cyclobutane ring imposes geometric constraints, affecting binding to planar protein pockets.
- Amino and hydroxyl groups enable hydrogen bonding with residues like Asp122 in PD-L1 ().
- Comparative studies with halogenated analogs (e.g., 3-iodo derivatives) show increased electrophilicity and reactivity in nucleophilic substitutions (). SAR tables () highlight that iodine substitution enhances bioactivity over bromine/chlorine analogs due to stronger van der Waals interactions .
Q. How can computational methods optimize this compound’s interaction with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes to PD-L1. Density functional theory (DFT) calculations ( ) analyze electronic properties, such as charge distribution on the amino group, to guide functionalization (e.g., Boc-protected derivatives in ) .
Q. How should researchers address discrepancies in reported bioactivity data?
Variability may arise from differences in purity (e.g., residual solvents in ), assay conditions (e.g., serum concentration in cell cultures), or stereochemistry. Mitigation strategies include:
- HPLC purity validation (>98% via reverse-phase C18 columns).
- Dose-response curves (IC50 values) across multiple cell lines (e.g., Jurkat T-cells vs. primary lymphocytes) .
Q. What strategies improve synthetic yield and stereochemical control?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
